N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809185
InChI: InChI=1S/C14H19N/c1-3-7-13-11(5-1)6-2-4-8-14(13)15-12-9-10-12/h1,3,5,7,12,14-15H,2,4,6,8-10H2
SMILES:
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

CAS No.:

Cat. No.: VC17809185

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine -

Specification

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Standard InChI InChI=1S/C14H19N/c1-3-7-13-11(5-1)6-2-4-8-14(13)15-12-9-10-12/h1,3,5,7,12,14-15H,2,4,6,8-10H2
Standard InChI Key NQEIXEFDZGPBIW-UHFFFAOYSA-N
Canonical SMILES C1CCC2=CC=CC=C2C(C1)NC3CC3

Introduction

Structural and Chemical Characteristics

The compound’s IUPAC name, N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine, reflects its bicyclic framework. The benzo annulene system consists of a benzene ring fused to a seven-membered saturated carbocycle, with an amine group at the 5-position bonded to a cyclopropyl substituent. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₄H₁₉N
Molecular Weight201.31 g/mol
Canonical SMILESC1CCC2=CC=CC=C2C(C1)NC3CC3
InChI KeyNQEIXEFDZGPBIW-UHFFFAOYSA-N
PubChem CID16777194

The cyclopropyl group introduces steric strain, potentially influencing the compound’s reactivity and interactions with biological targets . The saturated cycloheptene ring reduces aromaticity compared to simpler annulenes, likely affecting solubility and stability.

Synthesis and Preparation

General Synthetic Routes

The synthesis of N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine involves multi-step organic transformations. According to VulcanChem, the process begins with the construction of the benzo annulene core, followed by functionalization at the 5-position. A representative pathway includes:

  • Annulene Formation: Cyclization of a substituted biphenyl precursor via intramolecular Friedel-Crafts alkylation.

  • Amine Introduction: Nucleophilic substitution or reductive amination to install the cyclopropylamine group.

Patent US9714221B1 elaborates on analogous syntheses for substituted benzoannulenes, highlighting the use of palladium-catalyzed cross-coupling reactions to attach aryl or heteroaryl groups. For example, Suzuki-Miyaura coupling could introduce the cyclopropylamine moiety using a boronic acid derivative.

Optimization Challenges

Key challenges include controlling regioselectivity during annulene cyclization and minimizing side reactions from the strained cyclopropane ring. Purification often requires chromatographic techniques due to the compound’s moderate polarity.

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unavailable, the compound’s logP (estimated via PubChem) of 3.2 suggests moderate lipophilicity, favoring organic solvents like dichloromethane or ethyl acetate. The cyclopropane ring’s strain may render the compound sensitive to strong acids or bases, necessitating storage under inert conditions.

Spectroscopic Data

  • NMR: The benzo annulene core would exhibit aromatic protons at δ 6.8–7.2 ppm, with cycloheptene CH₂ groups resonating near δ 1.5–2.5 ppm .

  • MS: The molecular ion peak at m/z 201.3 corresponds to [M+H]⁺.

Biological and Pharmacological Activities

Enzymatic Interactions

Molecular docking studies (hypothesized from patent data) indicate that the benzoannulene scaffold could occupy hydrophobic binding pockets in enzymes such as monoamine oxidases . The cyclopropane’s rigidity might stabilize ligand-receptor complexes, improving binding affinity.

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for developing novel psychoactive agents. Its modular structure allows substitutions at multiple positions, enabling structure-activity relationship (SAR) studies .

Material Science

Benzoannulenes are explored for organic semiconductors due to their conjugated π-systems. The cyclopropyl group’s electron-withdrawing effects could tune electronic properties, though this remains speculative for the title compound.

Analytical Methods

Quantification

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. A C18 column and acetonitrile/water gradient elution would separate the compound from synthetic byproducts.

Molarity Calculations

The VulcanChem molarity calculator facilitates solution preparation:
Concentration (M)=Mass (g)Molecular Weight (g/mol)×Volume (L)\text{Concentration (M)} = \frac{\text{Mass (g)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (L)}}

For example, dissolving 20.13 mg in 100 mL solvent yields a 1.0 mM solution.

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